1-[(2-Bromophenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(2-Bromophenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound features a bromophenyl group attached to a piperazine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects .
Mode of Action
Compounds with similar structures have been known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s worth noting that similar compounds have been known to affect various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been known to exhibit diverse pharmacological effects, suggesting that this compound may also have a range of cellular effects .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Dosage Effects in Animal Models
The effects of 1-[(2-Bromophenyl)methyl]-4-methylpiperazine at different dosages in animal models have not been reported. Studies on similar compounds suggest that dosage can significantly impact the observed effects, including potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methyl]-4-methylpiperazine typically involves the reaction of 2-bromobenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromophenyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group on the piperazine ring can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in the removal of the bromine atom, forming a phenyl-substituted piperazine .
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials and agrochemicals
Comparison with Similar Compounds
- 1-[(4-Bromophenyl)methyl]-4-methylpiperazine
- 1-[(2-Chlorophenyl)methyl]-4-methylpiperazine
- 1-[(2-Fluorophenyl)methyl]-4-methylpiperazine
Comparison: 1-[(2-Bromophenyl)methyl]-4-methylpiperazine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro or fluoro analogs. Additionally, the bromine atom enhances its binding affinity to specific biological targets, potentially making it more effective in pharmacological applications .
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWWFPDZELZLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354116 |
Source
|
Record name | 1-[(2-bromophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91560-85-9 |
Source
|
Record name | 1-[(2-bromophenyl)methyl]-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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